Anticancer SAR and Class-Level Potency
A systematic SAR study of 3-substituted benzoyl-4-substituted phenyl-1H-pyrroles demonstrated that electron-donating groups at the 4-position, particularly a 3,4-dimethoxyphenyl moiety, confer potent anticancer activity. In this study, compound 19 (bearing 3,4-dimethoxyphenyl at the 4-position) exhibited IC₅₀ values of 1.0–1.7 μM against MGC 80-3, HCT-116, and CHO cell lines, while compound 21 (also 3,4-dimethoxyphenyl at the 4-position) showed IC₅₀ values of 0.5–0.9 μM against HepG2, DU145, and CT-26 cell lines [1]. The target compound possesses a 4-methylphenyl group rather than a 3,4-dimethoxyphenyl moiety, suggesting its antiproliferative activity may be lower than these most potent analogs. Direct head-to-head quantitative data for the target compound are not available in this study.
| Evidence Dimension | Anticancer cell proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structure contains 4-methylphenyl substituent |
| Comparator Or Baseline | Cpd 19 (3,4-dimethoxyphenyl at 4-position): IC₅₀ = 1.0–1.7 μM (MGC 80-3, HCT-116, CHO); Cpd 21 (3,4-dimethoxyphenyl at 4-position): IC₅₀ = 0.5–0.9 μM (HepG2, DU145, CT-26) |
| Quantified Difference | Not quantifiable due to missing target data; structural difference suggests distinct activity profile |
| Conditions | MTT assay, 9 cancer cell lines and 2 non-cancer cell lines |
Why This Matters
Informs selection: if high antiproliferative potency is required, analogs with 3,4-dimethoxyphenyl at the 4-position may be preferable; the target compound offers a distinct substitution pattern for SAR exploration.
- [1] Zhan X, Qin W, Wang S, Zhao K, Xin Y, Wang Y, Qi Q, Mao Z. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anticancer Agents Med Chem. 2017;17(6):821-831. View Source
